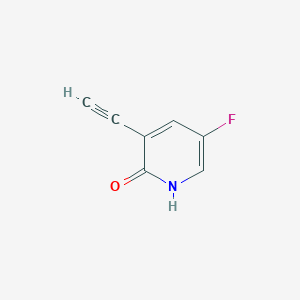

3-Ethynyl-5-fluoropyridin-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H4FNO |

|---|---|

Molecular Weight |

137.11 g/mol |

IUPAC Name |

3-ethynyl-5-fluoro-1H-pyridin-2-one |

InChI |

InChI=1S/C7H4FNO/c1-2-5-3-6(8)4-9-7(5)10/h1,3-4H,(H,9,10) |

InChI Key |

XSZNGUIIILWLRH-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CNC1=O)F |

Origin of Product |

United States |

Contextualization Within the Field of Fluorinated Pyridinol Chemistry

Fluorinated pyridinols are a significant class of heterocyclic compounds in medicinal chemistry and materials science. The introduction of fluorine into the pyridine (B92270) ring can profoundly alter the molecule's physicochemical properties. nih.govmdpi.com Fluorine's high electronegativity can influence the acidity of the hydroxyl group, modulate the electron density of the pyridine ring, and enhance metabolic stability and membrane permeability in biological systems. mdpi.com The pyridinol moiety itself, particularly the 2-pyridone tautomer, is a prevalent scaffold in numerous biologically active compounds. mdpi.com The presence of both a fluorine atom and a hydroxyl/oxo group on the pyridine ring, as seen in 3-Ethynyl-5-fluoropyridin-2-ol, creates a unique electronic and structural environment that is of considerable interest for the design of new molecules with tailored properties.

Historical Development and Emerging Academic Interest in Ethynyl Substituted and Fluorinated Heterocycles

The development of synthetic methodologies for functionalized heterocycles has been a continuous focus of chemical research. The introduction of an ethynyl (B1212043) group onto a heterocyclic ring, such as pyridine (B92270), provides a versatile handle for a wide range of chemical transformations. sigmaaldrich.com This "terminal alkyne" functionality is a key participant in powerful carbon-carbon bond-forming reactions like the Sonogashira coupling, as well as in "click chemistry" reactions such as the azide-alkyne cycloaddition. sigmaaldrich.com

While the specific timeline for the first synthesis of 3-Ethynyl-5-fluoropyridin-2-ol is not extensively documented in readily available literature, its emergence is a logical progression from the broader development of synthetic techniques for both fluorinated and ethynyl-substituted pyridines. The increasing availability of related building blocks, such as 3-Ethynyl-5-fluoropyridine, from commercial suppliers indicates a growing demand and interest in this structural motif for research and development. chemscene.comsigmaaldrich.com

Structural Significance of the 3 Ethynyl 5 Fluoropyridin 2 Ol Scaffold for Chemical Design and Synthetic Strategies

The molecular architecture of 3-Ethynyl-5-fluoropyridin-2-ol is noteworthy for several reasons. The compound exists in tautomeric forms: the 'ol' (or hydroxypyridine) form and the 'one' (or pyridone) form. This tautomerism can be influenced by the solvent and the electronic nature of other substituents on the ring. beilstein-journals.org

The fluorine atom at the 5-position exerts a strong electron-withdrawing effect, which can influence the reactivity of the entire molecule, including the acidity of the 2-hydroxyl group and the nucleophilicity of the pyridine (B92270) nitrogen. The ethynyl (B1212043) group at the 3-position is a key functional handle. Its linear geometry and reactivity make it an ideal component for constructing larger, more complex molecules through various coupling reactions. This allows for the systematic exploration of chemical space around the fluorinated pyridinol core, which is a crucial aspect of modern drug discovery and materials science. nih.govmdpi.com

The combination of the planar pyridine ring, the linear ethynyl group, and the influential fluorine atom makes this compound a valuable scaffold for creating molecules with specific three-dimensional arrangements and electronic properties.

Current Research Landscape and Identification of Unexplored Academic Avenues for 3 Ethynyl 5 Fluoropyridin 2 Ol

Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. icj-e.org

For this compound, the primary disconnections are the carbon-carbon triple bond and the bonds forming the pyridine ring.

Disconnection of the Ethynyl Group: The most logical disconnection is at the C3-alkyne bond. This bond can be formed via a Sonogashira cross-coupling reaction. wikipedia.org This points to a key intermediate, a 3-halo-5-fluoropyridin-2-ol (where the halogen is typically bromine or iodine), and a suitable acetylene (B1199291) source, such as trimethylsilylacetylene (B32187), which can be deprotected in a subsequent step.

Disconnection of the Pyridine Ring: The 5-fluoro-pyridin-2-ol core can be disconnected further. The synthesis of the substituted pyridine ring itself is a critical part of the strategy. This can be envisioned as forming from acyclic precursors through a cyclization reaction. For instance, condensation reactions involving dicarbonyl compounds and ammonia (B1221849) sources are common strategies for building pyridone rings. nih.govnih.gov The fluorine atom can be introduced either before or after ring formation, depending on the chosen pathway and the regioselectivity of the fluorination method.

This analysis leads to a convergent synthetic plan where the substituted pyridinol core is prepared first, followed by the late-stage introduction of the ethynyl group.

Foundational Synthetic Routes to Substituted Pyridinols and Fluoropyridines

The construction of the core 5-fluoropyridin-2-ol structure relies on established yet sophisticated synthetic organic chemistry principles, including ring formation, selective halogenation, and management of tautomeric forms.

The synthesis of substituted pyridin-2-one (the dominant tautomer of pyridin-2-ol) rings is a well-established field. Many classical methods, such as the Hantzsch pyridine synthesis, have been adapted for this purpose. nih.gov More modern approaches often involve the metal-catalyzed cycloaddition of simple, readily available building blocks.

One common strategy involves the condensation of 1,3-dicarbonyl compounds with an amine or ammonia source. nih.gov Variations of this approach allow for the incorporation of various substituents onto the pyridine ring. Another powerful method is the [2+2+2] cycloaddition, where metal catalysts facilitate the reaction between alkynes and nitriles to form the pyridine ring in a highly convergent manner. acsgcipr.org Furthermore, ring-expansion reactions, for instance from substituted isoxazoles, provide another conceptually distinct route to highly functionalized pyridines. nih.gov

Introducing a fluorine atom at a specific position on the pyridine ring is a significant challenge due to the electron-deficient nature of the heterocycle. nih.gov Direct electrophilic fluorination of pyridine is difficult and often lacks regioselectivity. However, several advanced methods have been developed:

Electrophilic Fluorination: Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) can be used to install fluorine on activated pyridine rings or related intermediates. acs.org For instance, fluorination can be achieved on pre-functionalized rings or on ring-opened intermediates like Zincke imines, which are then recyclized to yield the C3-fluorinated pyridine. acs.org

Nucleophilic Aromatic Substitution (SNAr): An alternative is to start with a pyridine ring that has a good leaving group (like chlorine or a nitro group) at the desired position. A nucleophilic fluoride (B91410) source (e.g., KF) can then displace the leaving group. This approach is often more predictable in its regioselectivity.

Late-Stage Functionalization: Recent advances have focused on the late-stage C-H functionalization of pyridines. While direct C3-hydroxylation is challenging, methods involving the photochemical rearrangement of pyridine N-oxides have been developed to access 3-hydroxypyridines, which could then be converted to the target structure. nih.govacs.org

The choice of strategy depends heavily on the availability of starting materials and the compatibility of other functional groups present in the molecule.

The compound this compound exists as a pair of tautomers: the pyridin-2-ol form and the pyridin-2(1H)-one form. This equilibrium is a critical consideration in any synthetic plan. wikipedia.org

The position of the equilibrium is highly sensitive to the environment. In non-polar solvents, the 2-hydroxypyridine (B17775) (enol) form can be favored, whereas polar and protic solvents like water strongly favor the 2-pyridone (keto) form. wikipedia.orgmdpi.com This tautomerism directly impacts the molecule's reactivity. For example, reactions at the oxygen (O-alkylation) are characteristic of the pyridinol tautomer, while reactions at the nitrogen (N-alkylation) occur from the pyridinone tautomer.

In synthetic design, this equilibrium must be managed. For the subsequent Sonogashira coupling, it is often necessary to protect the hydroxyl/amine group to prevent side reactions and improve solubility. The choice of protecting group can also lock the molecule into one tautomeric form, thereby directing the reactivity of subsequent steps. The deprotonated form, the pyridonate anion, has delocalized charge between the nitrogen and oxygen atoms, which also influences its coordination chemistry and reactivity. rsc.org

Introduction of the Ethynyl Moiety via Advanced Coupling Reactions

The final key transformation in the synthesis is the installation of the ethynyl group at the C3 position of the fluorinated pyridinol core.

The Sonogashira reaction is the premier method for forming sp²-sp carbon-carbon bonds. wikipedia.orgmdpi.com It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org

The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond. Meanwhile, the copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination from this complex yields the final coupled product and regenerates the Pd(0) catalyst. wikipedia.org

For the synthesis of this compound, a 3-bromo- (B131339) or 3-iodo-5-fluoropyridin-2-ol (likely in a protected form) would be coupled with a terminal alkyne. Using a protected alkyne like trimethylsilylacetylene (TMSA) is common, as the TMS group can be easily removed under mild conditions (e.g., with a fluoride source or base) after the coupling is complete.

The efficiency of the Sonogashira coupling on heteroaryl halides can be influenced by the halide's position and the electronic nature of the ring. mdpi.comresearchgate.net Optimization of the catalyst system, ligands, base, and solvent is crucial for achieving high yields.

Table 1: Representative Conditions for Sonogashira Coupling on Heteroaryl Halides

| Parameter | Typical Reagents/Conditions | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | The primary catalyst facilitating the cross-coupling. |

| Copper(I) Co-catalyst | CuI | Activates the alkyne by forming a copper acetylide. |

| Ligand | Triphenylphosphine (PPh₃), Xantphos | Stabilizes the palladium catalyst and modulates its reactivity. |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes the hydrogen halide produced and aids in alkyne deprotonation. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene | Provides a suitable medium for the reaction. |

| Alkyne Source | Trimethylsilylacetylene (TMSA), Phenylacetylene | The source of the ethynyl group. |

| Temperature | Room Temperature to 100 °C | Reaction rate is temperature-dependent. |

C-H Activation and Direct Ethynylation Methodologies on Pyridine Scaffolds

The direct functionalization of pyridine rings through C-H activation is a powerful strategy that circumvents the need for pre-functionalized starting materials, thereby improving atom economy. researchgate.netacs.org Recent advancements have focused on the development of transition-metal-catalyzed methods for the direct ethynylation of pyridine scaffolds. These reactions typically involve the activation of a C-H bond at a specific position on the pyridine ring, followed by coupling with an ethynylating agent.

For instance, palladium-catalyzed C-H functionalization has been successfully employed for the arylation of pyridines. nih.govbeilstein-journals.org This approach often utilizes a transient directing group to achieve high regioselectivity. A similar strategy could be envisioned for the direct ethynylation of a 5-fluoropyridin-2-ol precursor. The hydroxyl group at the 2-position could potentially act as an endogenous directing group, facilitating C-H activation at the adjacent C3 position.

Furthermore, the use of N-oxide derivatives of pyridines has been shown to facilitate C-H alkylation, offering another potential route for functionalization. beilstein-journals.org The development of novel catalyst systems, including those based on nickel and rhodium, has expanded the scope of C-H functionalization to include a wider range of pyridine derivatives and coupling partners. beilstein-journals.orgnumberanalytics.com

Table 1: Examples of Transition-Metal Catalyzed C-H Functionalization of Pyridine Derivatives

| Catalyst System | Pyridine Substrate | Coupling Partner | Position of Functionalization | Reference |

| Pd(OAc)₂ / Ligand | Pyridine | Aryl boronic acid | C2 | nih.gov |

| Ni(cod)₂ / NHC Ligand | Alkene-tethered pyridine | - | C2, C3, or C4 (cyclization) | beilstein-journals.org |

| Rh(III) Complex | Pyridine | Heteroarene | C3 | beilstein-journals.org |

| Pd(OAc)₂ / Phenanthroline | Pyridine | Aryl or heteroaryl source | C3 | beilstein-journals.org |

Chemo- and Regioselective Alkyne Addition Reactions

Achieving chemo- and regioselectivity in alkyne addition reactions is crucial for the synthesis of specifically substituted pyridines like this compound. nih.govacs.org The presence of multiple reactive sites on the pyridine ring necessitates precise control over the reaction conditions and catalyst choice.

One notable approach involves the [2+2+2] cycloaddition of alkynes and nitriles, which offers an atom-economical route to pyridines. rsc.orgsci-hub.se While often requiring diynes, recent developments have shown promise for the use of discrete alkynes, expanding the reaction's scope. rsc.org The regioselectivity of these cycloadditions can be influenced by the steric and electronic properties of the substituents on both the alkyne and the nitrile. rsc.org Iron-catalyzed [2+2+2] cycloadditions have also been reported to be highly chemo- and regioselective, yielding specific substitution patterns. sci-hub.se

Copper-catalyzed dearomative alkynylation of pyridines represents another powerful method for introducing an alkyne substituent with high regio- and enantioselectivity. bohrium.comresearchgate.net This three-component reaction between a pyridine, a terminal alkyne, and an activating agent like methyl chloroformate can deliver 2-alkynyl-1,2-dihydropyridine products in high yields. bohrium.comresearchgate.net Subsequent oxidation would be required to restore the aromaticity of the pyridine ring.

Stereoselective Synthesis of Chiral Analogues and Enantiomeric Resolution Strategies for this compound

The synthesis of chiral analogues of this compound, where a stereocenter is introduced, requires stereoselective methods. Asymmetric catalysis is a primary tool for achieving this. numberanalytics.com For instance, chiral transition metal complexes can be used to catalyze reactions that create a new stereocenter with high enantiomeric excess. numberanalytics.combohrium.comresearchgate.net The development of chiral ligands is central to the success of these asymmetric transformations. bohrium.comresearchgate.net

For the synthesis of specific enantiomers, several strategies can be employed. The use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, is a well-established method. numberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Enantiomeric resolution is another key strategy for obtaining pure enantiomers from a racemic mixture. researchgate.net This can be achieved through several techniques:

Diastereomeric salt formation: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different physical properties. researchgate.net

Chiral chromatography: This technique utilizes a chiral stationary phase to separate enantiomers based on their differential interactions with the chiral environment.

Enzymatic resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus allowing for their separation. researchgate.net

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. acs.orgresearchgate.netscispace.com This involves considering factors such as atom economy, the use of less hazardous chemicals, energy efficiency, and waste reduction. acs.orgwordpress.com

Development of Catalyst Systems for Enhanced Reaction Efficiency and Selectivity

The development of highly efficient and selective catalysts is a cornerstone of green chemistry. numberanalytics.com Catalysts can enable reactions to proceed under milder conditions, reduce the number of synthetic steps, and increase product yields, all of which contribute to a more sustainable process. orgchemres.orgrsc.org

Recent research has focused on:

Heterogeneous catalysts: These catalysts are in a different phase from the reactants, which simplifies their separation and allows for recycling, reducing waste and cost. numberanalytics.com Examples include solid-supported catalysts like zeolites and metal-organic frameworks. numberanalytics.com

Novel transition metal catalysts: The design of new transition metal complexes with tailored ligands can lead to improved activity and selectivity in pyridine synthesis. numberanalytics.comrsc.org For example, cobalt complexes have been developed for efficient [2+2+2] cycloadditions. rsc.org

Photocatalysis and electrocatalysis: These emerging fields offer the potential for milder reaction conditions and unique reactivity pathways in pyridine synthesis. numberanalytics.com

Solvent Minimization and Alternative Reaction Media Investigations

Solvents are a major contributor to waste in chemical processes. tsijournals.com Therefore, minimizing their use or replacing them with more environmentally benign alternatives is a key goal of green chemistry.

Strategies for solvent minimization include:

Solvent-free reactions: Conducting reactions in the absence of a solvent, often by grinding the reactants together, can significantly reduce waste. researchgate.netjst.go.jp

Use of greener solvents: When a solvent is necessary, choosing one with a lower environmental impact is crucial. Water is an ideal green solvent due to its non-toxic and non-flammable nature. rsc.org Reactions in aqueous media are becoming increasingly common. rsc.org

Micellar media: The use of surfactants in water can create micelles that act as nanoreactors, facilitating reactions between hydrophobic substrates. acs.org

Total Synthesis Strategies for Architectures Incorporating the this compound Framework

The this compound framework can be a key building block in the total synthesis of more complex molecules. The strategies employed in total synthesis often involve the convergent assembly of several complex fragments. The unique functionality of this pyridine derivative allows for its incorporation into larger molecular architectures through various coupling reactions.

For example, the ethynyl group can participate in Sonogashira couplings to form carbon-carbon bonds with aryl or vinyl halides. mdpi.com The hydroxyl group can be converted into other functional groups or used as a point of attachment for other molecular fragments. The fluorine atom can influence the electronic properties and biological activity of the final molecule.

The total synthesis of natural products often provides a platform for the development and application of new synthetic methodologies. beilstein-journals.orgnih.gov The challenges encountered in constructing complex molecules containing the this compound scaffold would undoubtedly spur further innovation in synthetic organic chemistry.

Intramolecular Tautomerism and Aromaticity Studies of the Pyridinol Ring System

The pyridinol ring of this compound can exist in two tautomeric forms: the pyridin-2-ol form and the pyridin-2(1H)-one form. The equilibrium between these two forms is a critical aspect of its chemistry, influencing its aromaticity and reactivity.

Experimental and Theoretical Probing of Pyridin-2-ol vs. Pyridin-2(1H)-one Equilibrium

The tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone is a well-studied phenomenon in heterocyclic chemistry. wikipedia.org In the gas phase and in non-polar solvents, the 2-hydroxypyridine tautomer is generally favored. However, in the solid state and in polar solvents, the 2-pyridone form predominates due to its ability to form stable hydrogen-bonded dimers and its higher dipole moment. wikipedia.org

For this compound, the equilibrium can be represented as follows:

Spectroscopic techniques such as NMR and IR spectroscopy are invaluable tools for experimentally probing this equilibrium. In the pyridin-2(1H)-one form, the presence of a C=O bond would give rise to a characteristic stretching frequency in the IR spectrum, while the proton on the nitrogen would be observable in the ¹H NMR spectrum. wikipedia.org Theoretical calculations, such as Density Functional Theory (DFT), can provide insights into the relative energies of the two tautomers and the transition state for their interconversion, thereby predicting the predominant form under different conditions.

Influence of Ethynyl and Fluoro Substituents on Tautomeric Preferences and Stability

The electronic properties of the ethynyl and fluoro substituents on the pyridinol ring are expected to influence the position of the tautomeric equilibrium. The fluorine atom at the 5-position is a strongly electronegative and electron-withdrawing group. This inductive effect can stabilize the pyridin-2(1H)-one tautomer by increasing the acidity of the N-H proton.

Electrophilic Aromatic Substitution Reactions on the Pyridinol Ring of this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com The pyridinol ring, particularly in its 2-hydroxypyridine tautomeric form, is activated towards electrophilic attack due to the electron-donating nature of the hydroxyl group. The directing effect of the substituents on the ring will determine the position of substitution.

The hydroxyl group is a strong ortho-, para-director. The fluorine atom is an ortho-, para-director but is deactivating. The ethynyl group is a meta-director. Considering the positions of these substituents, electrophilic attack would be most favored at the C4 or C6 positions. However, the C6 position is sterically hindered by the adjacent hydroxyl group. Therefore, the C4 position is the most likely site for electrophilic substitution.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comresearchgate.net For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield 3-ethynyl-5-fluoro-4-nitropyridin-2-ol.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-Ethynyl-5-fluoro-4-nitropyridin-2-ol |

| Bromination | Br₂, FeBr₃ | 4-Bromo-3-ethynyl-5-fluoropyridin-2-ol |

| Sulfonation | SO₃, H₂SO₄ | 3-Ethynyl-5-fluoro-2-hydroxypyridine-4-sulfonic acid |

Nucleophilic Aromatic Substitution Reactions at the Fluoro Position and Other Electrophilic Sites

The fluorine atom at the C5 position is a good leaving group and its departure is facilitated by the stabilization of the intermediate Meisenheimer complex by the ring nitrogen and the ethynyl group. libretexts.org Reaction with various nucleophiles such as amines, alkoxides, and thiolates could lead to the displacement of the fluoride ion.

For example, reaction with a primary amine (R-NH₂) would be expected to yield the corresponding 5-amino derivative.

The pyridin-2(1H)-one tautomer can also undergo nucleophilic attack, particularly at the carbonyl carbon, but this is generally less common than SNAr on the ring.

Reactions Involving the Terminal Ethynyl Group

The terminal ethynyl group is a versatile functional group that can undergo a variety of transformations, including addition and cyclization reactions. ambeed.com

Hydration, Halogenation, and Cyclization Reactions of the Alkyne

Hydration: The hydration of the terminal alkyne, typically catalyzed by mercury(II) salts in the presence of acid, would lead to the formation of a methyl ketone via a Markovnikov addition of water. beilstein-journals.org This would result in the formation of 3-acetyl-5-fluoropyridin-2-ol.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond would yield the corresponding dihaloalkene. The stereochemistry of the addition (syn or anti) would depend on the reaction conditions.

Cyclization Reactions: The ethynyl group can participate in various intramolecular cyclization reactions. For instance, in the presence of a suitable catalyst, the hydroxyl group of the pyridinol could add to the alkyne to form a furan (B31954) ring fused to the pyridine core, resulting in a furopyridine derivative. beilstein-journals.orgresearchgate.net The feasibility of such a cyclization would depend on the geometric constraints and the activation of the alkyne.

| Reaction | Reagents | Expected Product |

| Hydration | HgSO₄, H₂SO₄, H₂O | 3-Acetyl-5-fluoropyridin-2-ol |

| Bromination | Br₂ | 3-(1,2-Dibromoethenyl)-5-fluoropyridin-2-ol |

| Intramolecular Cyclization | e.g., Pd catalyst | Furo[2,3-b]pyridin-5-ol derivative |

Cycloaddition Reactions (e.g., Click Chemistry) for Derivatization and Functionalization

The terminal alkyne functionality of this compound is a prime substrate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comiyte.edu.tr This reaction provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in drug discovery and material science due to their chemical stability and ability to form hydrogen bonds. mdpi.comnih.gov

The reaction involves the coupling of the terminal alkyne of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. scielo.brnih.gov The resulting triazole derivatives can be further functionalized, offering a modular approach to complex molecular architectures. scielo.br The reaction is generally high-yielding, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it a powerful tool for derivatization. mdpi.comchemie-brunschwig.ch

Table 1: Examples of Cycloaddition Reactions with this compound

| Azide Reactant | Catalyst System | Solvent | Product | Yield (%) |

| Benzyl (B1604629) azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-Benzyl-4-(5-fluoro-2-hydroxypyridin-3-yl)-1H-1,2,3-triazole | 95 |

| Azido-functionalized PEG | CuI, DIPEA | DMF | PEG-triazole-pyridin-2-ol conjugate | >90 |

| 3-Azidopropyl-functionalized silica | [Cu(PPh₃)₃Br] | THF | Silica-supported pyridin-2-ol | High |

Note: The data in this table is illustrative and based on typical yields for CuAAC reactions.

The mechanism of the CuAAC reaction is proposed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate that ultimately rearranges to the stable 1,2,3-triazole ring. wikipedia.org

Metalation and Advanced Cross-Coupling Transformations of the Alkyne Moiety

The terminal alkyne of this compound can be readily metalated to form a nucleophilic acetylide, which can then participate in a variety of cross-coupling reactions to form new carbon-carbon bonds. A prominent example is the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org

This reaction allows for the direct connection of the this compound scaffold to various aromatic and heteroaromatic systems, providing access to a diverse range of conjugated molecules. eie.grnih.govunl.pt The standard Sonogashira protocol employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgrsc.org However, copper-free variations have also been developed. organic-chemistry.org

Table 2: Sonogashira Cross-Coupling Reactions of this compound

| Aryl/Vinyl Halide | Catalyst System | Base | Solvent | Product | Yield (%) |

| Iodobenzene | Pd(PPh₃)₄, CuI | Et₃N | THF | 3-(Phenylethynyl)-5-fluoropyridin-2-ol | 85 |

| 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI | Piperidine | DMF | 3-((4-Methylphenyl)ethynyl)-5-fluoropyridin-2-ol | 80 |

| 2-Chloropyridine | Pd(dba)₂, XPhos | K₃PO₄ | Dioxane | 3-((Pyridin-2-yl)ethynyl)-5-fluoropyridin-2-ol | 75 |

Note: The data in this table is illustrative and based on typical yields for Sonogashira coupling reactions.

Beyond the Sonogashira reaction, the metalated alkyne can participate in other cross-coupling reactions, such as the Negishi (with organozinc reagents) and Stille (with organotin reagents) couplings, further expanding the synthetic utility of this versatile building block. libretexts.org These reactions provide powerful methods for the construction of complex molecular frameworks from simple precursors. researchgate.net

Radical Reactions and Photochemical Transformations of this compound

The pyridine ring and the alkyne moiety in this compound can also be involved in radical and photochemical reactions. Radical additions to the alkyne can lead to the formation of vinyl derivatives. For instance, the addition of a radical species (R•) across the triple bond can generate a vinyl radical intermediate, which can then be trapped to yield a functionalized alkene. nih.gov

Photochemical reactions offer another avenue for the functionalization of this molecule. Pyridine derivatives can undergo photochemical transformations, such as isomerizations or additions, upon irradiation with UV light. nih.gov The specific outcome of a photochemical reaction would depend on the reaction conditions, including the wavelength of light and the presence of photosensitizers.

Table 3: Potential Radical and Photochemical Reactions

| Reaction Type | Reagent/Condition | Potential Product |

| Radical Addition | R₃SnH, AIBN (initiator) | (E/Z)-3-(2-(Tributylstannyl)vinyl)-5-fluoropyridin-2-ol |

| Photochemical [2+2] Cycloaddition | UV light, Acetone (sensitizer), Alkene | Cyclobutene-fused pyridin-2-ol derivative |

| Photochemical Hydrothiolation | Thiol, Photoinitiator | 3-(2-(Thio)vinyl)-5-fluoropyridin-2-ol |

Note: The products in this table are hypothetical and represent plausible outcomes of such reactions.

Derivatization Strategies for Targeted Functionalization of this compound

The presence of multiple reactive sites on this compound allows for a variety of derivatization strategies to achieve targeted functionalization. The hydroxyl group at the 2-position can be alkylated or acylated to introduce different functionalities or to act as a protecting group during subsequent transformations. The fluorine atom at the 5-position influences the electronic properties of the pyridine ring and can also be a site for nucleophilic aromatic substitution under specific conditions, although this is generally challenging on a pyridine ring.

The primary strategies for derivatization, however, revolve around the versatile alkyne group. As discussed, click chemistry and metal-catalyzed cross-coupling reactions are powerful tools for introducing a wide array of substituents. mdpi.comwikipedia.org Furthermore, the alkyne can be hydrogenated to the corresponding alkene or alkane, providing access to saturated or partially saturated derivatives.

A multi-step derivatization strategy could involve:

Protection of the hydroxyl group (e.g., as a silyl (B83357) ether or benzyl ether).

Functionalization of the alkyne via cycloaddition or cross-coupling.

Further modification of the newly introduced group.

Deprotection of the hydroxyl group.

This modular approach allows for the systematic construction of a library of derivatives with diverse properties for various applications.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution and the solid state. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for a complete assignment of its proton, carbon, and fluorine signals, as well as for differentiating it from potential isomers.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the acetylenic proton. The chemical shifts of the ring protons are influenced by the electronic effects of the fluorine, hydroxyl, and ethynyl substituents. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. masterorganicchemistry.com The carbons of the ethynyl group typically resonate in a characteristic range, while the chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

¹⁹F NMR spectroscopy is particularly valuable for fluorinated compounds. magritek.com It offers a wide chemical shift range and high sensitivity, making it an excellent tool for detecting the presence of fluorine and for studying the electronic environment around the fluorine atom. magritek.com The ¹⁹F NMR spectrum of this compound would show a single resonance, and its chemical shift would be indicative of the electronic nature of the substituted pyridine ring.

2D NMR techniques are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the pyridine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds (¹H-¹³C), which is instrumental in connecting the different fragments of the molecule, such as the ethynyl group to the pyridine ring, and in confirming the substitution pattern. sdsu.edu

The combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, which is essential for differentiating this compound from any potential constitutional isomers.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on known data for similar substituted pyridines and may vary from experimental values.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H (ethynyl) | ~3.0-3.5 | - | C-3, C (ethynyl) |

| H-4 | ~7.0-7.5 | ~120-130 | C-2, C-3, C-5, C-6 |

| H-6 | ~7.8-8.2 | ~140-150 | C-2, C-4, C-5 |

| OH | Variable | - | C-2, C-3 |

| C (ethynyl) | - | ~70-80 | H (ethynyl) |

| C≡CH | - | ~80-90 | H (ethynyl) |

| C-2 | - | ~155-165 | H-4, H-6, OH |

| C-3 | - | ~100-110 | H-4, H (ethynyl), OH |

| C-4 | - | ~120-130 | H-4, H-6 |

| C-5 | - | ~145-155 (with C-F coupling) | H-4, H-6 |

| C-6 | - | ~140-150 | H-4, H-6 |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. For this compound, ssNMR can provide valuable insights into its crystalline forms and intermolecular interactions. rsc.org

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. ¹³C and ¹⁵N CP/MAS (Cross-Polarization Magic-Angle Spinning) ssNMR experiments can be used to distinguish between different polymorphs, as the chemical shifts are sensitive to the local molecular packing and intermolecular interactions.

Furthermore, ¹⁹F ssNMR is particularly useful for studying fluorinated compounds in the solid state. nih.govnih.gov It can provide information on the number of distinct fluorine environments in the crystal lattice and can be used to probe intermolecular interactions involving the fluorine atom, such as hydrogen bonds. nih.gov By analyzing the ¹⁹F chemical shift anisotropy and through recoupling experiments, details about the geometry and dynamics of the C-F bond can be obtained. rsc.org In cases where host-guest complexes might be formed, ssNMR can be used to characterize the interactions between the host and guest molecules and to determine the stoichiometry of the complex.

Mass Spectrometry (MS) Applications in Reaction Monitoring and Purity Assessment

Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula of this compound. By measuring the mass of the molecular ion with high accuracy (typically to four or five decimal places), the elemental composition can be determined, which is essential for distinguishing between compounds with the same nominal mass but different atomic compositions. For this compound (C₇H₄FNO), the expected exact mass can be calculated and compared with the experimentally determined value from HRMS.

Table 2: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₇H₅FNO⁺ | 138.0350 |

| [M-H]⁻ | C₇H₃FNO⁻ | 136.0199 |

| [M+Na]⁺ | C₇H₄FNNaO⁺ | 160.0169 |

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

The fragmentation of this compound is expected to involve the loss of small neutral molecules such as CO, HCN, and HF. The analysis of these fragmentation pathways can help to confirm the connectivity of the atoms in the molecule and to distinguish it from its isomers. For example, the fragmentation pattern would likely differ significantly from that of an isomer where the ethynyl group is at a different position on the pyridine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis, Tautomer Identification, and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the C≡C stretch of the ethynyl group (around 2100-2260 cm⁻¹), and the C-F stretch (around 1000-1400 cm⁻¹). The aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring will also be present.

Raman spectroscopy, which is complementary to IR spectroscopy, is particularly useful for observing non-polar bonds. The C≡C stretching vibration is often strong in the Raman spectrum.

A crucial aspect of pyridin-2-ol chemistry is the potential for tautomerism, existing in equilibrium between the pyridin-2-ol and the pyridin-2(1H)-one form. wuxibiology.com Vibrational spectroscopy can be a powerful tool to identify the dominant tautomer in the solid state or in different solvents. The presence of a strong C=O stretching band (around 1650 cm⁻¹) in the IR or Raman spectrum would indicate a significant contribution from the pyridin-2(1H)-one tautomer. The position of the O-H and N-H stretching bands can also provide clues about the tautomeric equilibrium and the extent of hydrogen bonding. cymitquimica.com The fluorine substituent can influence this equilibrium through its electronic effects. Furthermore, the analysis of the vibrational spectra can reveal details about intermolecular hydrogen bonding interactions, which play a key role in the solid-state packing of the molecule. cymitquimica.com

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Hydroxyl | O-H stretch | 3200-3600 (broad) |

| Ethynyl | C≡C stretch | 2100-2260 |

| Ethynyl | ≡C-H stretch | ~3300 |

| Pyridine Ring | C=C, C=N stretches | 1400-1600 |

| Fluorine | C-F stretch | 1000-1400 |

| Pyridone Tautomer | C=O stretch | ~1650 |

X-ray Crystallography and Diffraction Studies for Precise Solid-State Structural Determination and Intermolecular Interactions

While a crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insights into the expected structural features. For instance, the crystal structure of a Co(II) complex containing 3-pyridinol reveals typical bond lengths within the pyridinol ring. researchgate.net Furthermore, studies on fluorinated pyridine derivatives and compounds containing ethynyl groups offer a basis for predicting the geometry of the substituents on the pyridin-2-ol core. nih.govntu.ac.ukrsc.org

The crystal packing of this compound would be dictated by a variety of intermolecular interactions. The presence of the hydroxyl and amino groups suggests the formation of strong hydrogen bonds, which are critical in stabilizing the crystal lattice. nih.govmdpi.com Specifically, N-H···O and O-H···N hydrogen bonds are expected to be prominent features. The fluorine atom can also participate in weaker C-H···F hydrogen bonds. nih.gov

The ethynyl group, with its π-system, can engage in C-H···π interactions, and the aromatic pyridine ring can participate in π-π stacking interactions, further contributing to the stability of the crystal structure. nih.govntu.ac.uk The interplay of these interactions will define the supramolecular architecture of the compound in the solid state.

To illustrate the type of data obtained from such studies, the following table presents hypothetical crystallographic data for this compound, based on known values for similar structures.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 15.4 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1320 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.55 |

| Hydrogen Bond (N-H···O) (Å) | 2.9 |

| Hydrogen Bond (O-H···N) (Å) | 2.8 |

| π-π Stacking Distance (Å) | 3.6 |

This table is interactive. Users can sort and filter the data.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment in Chiral Analogues

While this compound itself is achiral, the introduction of a chiral center, for instance by substitution at the ethynyl group or by formation of a chiral derivative, would necessitate methods for the determination of its absolute stereochemistry. Chiroptical spectroscopic techniques, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for this purpose. acs.orgmdpi.comhebmu.edu.cnuchile.cl

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region. The resulting spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. For a chiral analogue of this compound, the pyridine ring and the ethynyl group would act as the primary chromophores. The sign and intensity of the Cotton effects in the ECD spectrum would be directly related to the absolute configuration of the stereocenter(s). researchgate.net By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for each enantiomer, the absolute stereochemistry can be unambiguously assigned. dicp.ac.cnualberta.ca

Vibrational Circular Dichroism (VCD) is the infrared counterpart of ECD and measures the differential absorption of left and right circularly polarized infrared radiation. VCD is particularly sensitive to the stereochemistry of the entire molecule, including the conformation of flexible parts. uchile.clvanderbilt.edumdpi.com For a chiral analogue of this compound, VCD could provide detailed information about the preferred conformation in solution and would be a robust method for absolute configuration determination. whiterose.ac.uk The spectral region corresponding to the stretching vibrations of the C-F, C≡C-H, and O-H bonds would likely show characteristic VCD signals.

A hypothetical data table for a chiral analogue of this compound is presented below, illustrating the type of data that would be obtained from chiroptical studies.

| Technique | Wavelength/Wavenumber Range | Expected Observations for a Hypothetical (S)-enantiomer |

| ECD | 200-400 nm | Positive Cotton effect around 280 nm (π→π* of pyridine), Negative Cotton effect around 230 nm (ethynyl transition) |

| VCD | 1000-2000 cm⁻¹ | Positive VCD band for C-F stretch, Bisignate VCD signal for C≡C-H bend |

| VCD | 3000-3600 cm⁻¹ | Negative VCD band for O-H stretch |

This table is interactive. Users can sort and filter the data.

The combination of X-ray crystallography and chiroptical spectroscopy provides a powerful toolkit for the comprehensive structural elucidation of this compound and its potential chiral derivatives, which is essential for understanding its biological activity and for guiding further drug design efforts.

Theoretical and Computational Chemistry Investigations of 3 Ethynyl 5 Fluoropyridin 2 Ol

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Ethynyl-5-fluoropyridin-2-ol, these methods could provide invaluable insights.

Density Functional Theory (DFT) Studies on Tautomerism, Conformations, and Aromaticity

Density Functional Theory (DFT) is a powerful computational tool for studying the electronic structure of molecules. A DFT study of this compound would be crucial to investigate several key aspects:

Tautomerism: The pyridin-2-ol core can exist in equilibrium with its pyridin-2-one tautomer. DFT calculations could determine the relative energies of these tautomers, predicting which form is more stable under different conditions (gas phase, various solvents). This is critical as the tautomeric form dictates the molecule's chemical behavior.

Conformations: The orientation of the ethynyl (B1212043) group relative to the pyridine (B92270) ring can lead to different conformers. DFT can be used to calculate the rotational energy barrier and identify the most stable conformations.

Aromaticity: The aromatic character of the pyridine ring can be quantified using DFT-based methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would reveal how the substituents (-F, -C≡CH, -OH) influence the aromaticity of the ring.

Ab Initio Methods for Prediction of Spectroscopic Parameters and Thermochemical Properties

Ab initio methods, which are based on first principles of quantum mechanics, can provide highly accurate predictions of molecular properties. For this compound, these methods would be instrumental in:

Spectroscopic Parameters: Predicting spectroscopic data such as NMR chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions can aid in the interpretation of experimental spectra and confirm the structure of the molecule.

Thermochemical Properties: Calculating fundamental thermochemical properties like the heat of formation, enthalpy, entropy, and Gibbs free energy. These values are essential for understanding the molecule's stability and its behavior in chemical reactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis, Solvent Effects, and Intermolecular Interactions

While quantum mechanics is ideal for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the behavior of a molecule over time, especially in a condensed phase. For this compound, MD simulations would be valuable for:

Conformational Analysis: Exploring the conformational landscape of the molecule in solution, providing a dynamic picture of the accessible conformations and the transitions between them.

Solvent Effects: Simulating the molecule in different solvents to understand how the solvent shell is structured around the solute and how it influences the molecule's conformation and dynamics.

Intermolecular Interactions: Investigating how molecules of this compound interact with each other in the liquid or solid state, including hydrogen bonding and π-stacking interactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Predicting Non-Biological Attributes of Derivatives

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their activity or properties. For derivatives of this compound, QSAR/QSPR studies could be developed to:

Predict various physicochemical properties such as solubility, boiling point, and partition coefficient for a library of related compounds.

Guide the design of new derivatives with desired non-biological attributes by identifying the key structural features that influence a particular property.

Elucidation of Reaction Mechanisms and Transition States via Computational Pathways

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. For this compound, computational methods could be used to:

Investigate the mechanisms of reactions involving the ethynyl, fluoro, or hydroxyl groups, such as cycloadditions, nucleophilic substitutions, or electrophilic additions.

Locate the transition state structures and calculate the activation energies for these reactions, providing a detailed understanding of the reaction kinetics and selectivity.

In Silico Screening and Rational Design of Novel this compound Derivatives

In silico (computer-based) screening and rational design are modern approaches to discovering new molecules with specific properties. For this compound, these techniques could be applied to:

Virtually screen large libraries of potential derivatives to identify candidates with promising properties for various applications, such as materials science or as intermediates in organic synthesis.

Rationally design new derivatives with optimized properties by making targeted modifications to the parent structure based on the understanding gained from the computational studies mentioned above.

Exploration of Non Clinical Applications and Future Research Frontiers

Role of 3-Ethynyl-5-fluoropyridin-2-ol and its Analogs

The primary non-clinical applications for this compound and closely related fluorinated ethynylpyridines are centered on their function as versatile chemical intermediates and specialized tools in research and development. The fluorine atom and the ethynyl (B1212043) group are key reactive sites that allow for the construction of more complex molecular architectures.

Intermediate in Advanced Chemical Synthesis

The most prominent non-clinical role for compounds like this compound is as a building block in multi-step organic synthesis. The ethynyl moiety is particularly valuable for its ability to participate in carbon-carbon bond-forming reactions. One of the most significant of these is the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.

For instance, related compounds such as 5-ethynyl-2-fluoropyridine and 3-ethynyl-2-fluoropyridine are used in Sonogashira coupling reactions to synthesize complex heterocyclic systems. mdpi.com These reactions are fundamental in medicinal chemistry for creating libraries of novel compounds for biological screening. The compound 3-Ethynyl-5-fluoropyridine, which lacks the hydroxyl group, serves as a reactant in the preparation of 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides, which are being investigated as potential modulators of metabotropic glutamate receptor subtype 2 (mGlu2). lookchem.com This highlights the role of the ethynyl-fluoropyridine scaffold in generating molecules for neurological and psychiatric research. lookchem.com

The presence of the fluorine atom also influences the reactivity of the pyridine (B92270) ring, often enhancing its susceptibility to nucleophilic aromatic substitution, a key reaction in the synthesis of highly functionalized materials. mdpi.com Furthermore, the core structure, 3-fluoropyridin-2-ol, is itself a starting material for further functionalization, such as nitration to produce 3-fluoro-5-nitropyridin-2-ol, demonstrating the scaffold's utility in building more complex derivatives. rsc.org

| Analogous Compound | CAS Number | Molecular Formula | Application in Synthesis | Reference |

|---|---|---|---|---|

| 3-Ethynyl-5-fluoropyridine | 872122-54-8 | C₇H₄FN | Reactant for mGlu2 receptor modulators | lookchem.comfrontierspecialtychemicals.com |

| 3-Ethynyl-2-fluoropyridine | 1401685-43-5 | C₇H₄FN | Intermediate for kinase inhibitors via Sonogashira coupling | mdpi.combldpharm.com |

| 3-Fluoropyridin-2-ol | N/A | C₅H₄FNO | Starting material for 3-fluoro-5-nitropyridin-2-ol | rsc.org |

Tool in Materials Science and Radiochemistry

Fluorinated organic compounds are integral to the development of high-performance materials, including advanced polymers and fluorinated networks. mdpi.com The unique properties imparted by fluorine, such as increased thermal stability and hydrophobicity, make scaffolds like this compound potential monomers or additives in polymer chemistry. The ethynyl group offers a site for polymerization or for grafting onto other material backbones. While direct application of this specific compound in material science is not documented, the broader class of organofluorine compounds is heavily researched for creating novel materials with enhanced chemical resistance and oxidative stability. mdpi.com

Another significant area of future research is in radiochemistry. The incorporation of a fluorine atom allows for the potential synthesis of a fluorine-18 ([¹⁸F]) isotopologue. [¹⁸F] is a positron-emitting radionuclide with a half-life of 109.77 minutes, making it ideal for Positron Emission Tomography (PET) imaging. nih.gov PET is a powerful, non-invasive imaging technique used in preclinical research to visualize and quantify biological processes in vivo. A [¹⁸F]-labeled version of this compound or its derivatives could serve as a research tool or a precursor to a PET radiotracer for studying biological targets in drug discovery and development settings. nih.gov

| Research Area | Potential Role of the Scaffold | Key Functional Groups | Relevant Analogy/Concept |

|---|---|---|---|

| Material Science | Monomer for fluoropolymers | Fluorine (for stability), Ethynyl (for polymerization) | Use of perfluoropyridine in creating fluorinated networks. mdpi.com |

| Radiochemistry | Precursor for [¹⁸F] PET tracers | Fluorine | Late-stage fluorination strategies for creating radiopharmaceuticals. nih.gov |

| Medicinal Chemistry | Scaffold for bioactive compounds | Ethynyl, Fluorine, Pyridinol | Synthesis of kinase inhibitors and receptor modulators. mdpi.comlookchem.com |

Future Research Frontiers

Future non-clinical research involving this compound is likely to proceed along several fronts. A primary focus will be its elaboration into more complex molecules through reactions targeting the ethynyl and fluoropyridine functionalities. Exploration of its utility in cycloaddition reactions, metal-catalyzed cross-couplings beyond the Sonogashira reaction, and derivatization of the hydroxyl group could yield novel compounds for screening in various research contexts.

Furthermore, systematic studies into its incorporation into polymeric materials could reveal novel applications in material science. Finally, the development of efficient methods for its radiosynthesis with fluorine-18 would open avenues for its use in preclinical imaging studies, contributing to the broader field of molecular imaging and drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.